phenyl (3-bromophenyl)carbamate
Overview
Description
Phenyl (3-bromophenyl)carbamate, also known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. Bromfenac is also known for its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Scientific Research Applications
Herbicide Metabolism and Monitoring :
- Phenyl carbamate derivatives like phenmedipham are used as herbicides, particularly in sugar beet and strawberry cultivation. Metabolites of phenmedipham, including m-toluidine, have been detected in the urine of workers, indicating occupational exposure (Schettgen, Weiss, & Angerer, 2001).
Chemical Synthesis and Nematicidal Activity :
- Carbamate derivatives have been synthesized and evaluated for nematicidal activity, particularly against the root-knot nematode Meloidogyne javanica. These studies highlight the potential of carbamates in pest control applications (Kumari, Singh, & Walia, 2014).
Insecticide Synergy :
- Phenyl 2-propynyl ethers have been found to synergize with carbamate insecticides, enhancing their activity against common pests like the house fly (Barnes & Fellig, 1969).
Molecular Structures and Silylating Agents :
- N-aryl-substituted silyl carbamates, including those with bromophenyl groups, are important as silylating agents in chemical synthesis. Their molecular structures exhibit characteristics like quasi-pentacoordination of the Si atom (Böcskei, Rohonczy, Szalay, & Knausz, 1996).
Role in Antitumor Drugs :
- Phenyl carbamate derivatives serve as intermediates in the synthesis of antitumor drugs. They play a crucial role in developing small molecular inhibitors for cancer treatment (Gan et al., 2021).
Enzyme Inhibition in Alzheimer's Treatment :
- Phenyl carbamates inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are targeted in Alzheimer's disease treatment. The effectiveness of these compounds depends on the chemical nature of their substituents (Lin, Lee, Liu, & Wu, 2005).
Electrochemical Sensors :
- Phenylcarbamates have been studied using electrochemical sensors to estimate their inhibitory effects on cholinesterase enzymes, which are relevant in the context of neurological disorders and pesticide exposure (Vorčáková, Štěpánková, Sedlák, & Vytras, 2015).
Antifungal Activity :
- Certain halogenated phenyl derivatives of carbamates exhibit significant in vitro antifungal activity against common and emerging yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).
properties
IUPAC Name |
phenyl N-(3-bromophenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQSGWGBBCDEPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358300 | |
Record name | phenyl N-(3-bromophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(3-bromophenyl)carbamate | |
CAS RN |
86764-83-2 | |
Record name | phenyl N-(3-bromophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.